(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol
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Overview
Description
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is a complex organic compound with a unique structure that includes a purine base, a cyclobutyl ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Cyclobutyl Ring: The cyclobutyl ring is introduced through a cycloaddition reaction, where the purine base reacts with a suitable cyclobutene derivative under specific conditions.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure but lacking the cyclobutyl and methanol groups.
Cyclobutylmethanol: A simpler compound with a cyclobutyl ring and a methanol group but without the purine base.
6-Amino-9H-purine: The purine base component of the compound, without the cyclobutyl and methanol groups.
Uniqueness
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is unique due to its combination of a purine base, a cyclobutyl ring, and a methanol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the presence of the cyclobutyl ring may enhance the compound’s stability and reactivity, while the methanol group can participate in various chemical reactions.
Properties
Molecular Formula |
C12H15N5O |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
[(2E)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3+ |
InChI Key |
SLCDRONCTWUSDF-FPYGCLRLSA-N |
Isomeric SMILES |
C1C/C(=C\CN2C=NC3=C(N=CN=C32)N)/C1CO |
Canonical SMILES |
C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
Origin of Product |
United States |
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